Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 2095933-15-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment.
- Molecular Formula : CHNOS
- Molecular Weight : 296.30 g/mol
- SMILES : COC(=O)Cc1c(cnc2n1nc(n2)SC)C(=O)OC
These properties indicate that the compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:
- Compound Evaluation : A series of derivatives were synthesized and tested against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, a derivative exhibited IC values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7, demonstrating superior potency compared to the standard drug 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their anticancer effects involves:
- Inhibition of Cell Proliferation : The most active compounds were shown to inhibit cell growth and colony formation in a dose-dependent manner.
- Induction of Apoptosis : These compounds triggered apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : The compounds induced G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity . For example:
- Compounds from similar classes have been reported to possess inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM .
Table of Biological Activities
Activity Type | Cell Line/Pathogen | IC Value (µM) | Reference |
---|---|---|---|
Anticancer | MGC-803 | 9.47 | |
Anticancer | HCT-116 | 9.58 | |
Anticancer | MCF-7 | 13.1 | |
Antimicrobial | Pseudomonas aeruginosa | 0.21 | |
Antimicrobial | Escherichia coli | Varies |
Case Study: Synthesis and Evaluation
A study focused on synthesizing various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines revealed that modifications at different positions significantly influenced their biological activity. The study utilized molecular hybridization strategies to enhance potency against cancer cells while maintaining favorable pharmacokinetic profiles.
Research Findings
Research indicates that these compounds can act on multiple targets within cancer cells:
- ERK Signaling Pathway : Certain derivatives inhibited the ERK signaling pathway, decreasing phosphorylation levels of key proteins involved in cell survival and proliferation.
- Tubulin Polymerization Inhibition : Some compounds were identified as effective tubulin polymerization inhibitors, disrupting mitotic spindle formation during cell division .
Properties
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-18-8(16)4-7-6(9(17)19-2)5-12-10-13-11(20-3)14-15(7)10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBZAHREPOLVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC2=NC(=NN12)SC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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